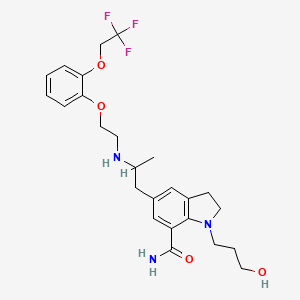![molecular formula C9H7F3N2O3 B1142984 2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 175205-25-1](/img/structure/B1142984.png)
2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide is an organic compound that features a hydroxyimino group and a trifluoromethoxy-substituted phenyl ring. This compound is of interest due to its potential applications in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethoxy group enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific research and industrial applications.
Wissenschaftliche Forschungsanwendungen
2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s bioactive properties make it a candidate for studying enzyme inhibition, receptor binding, and other biological interactions.
Industry: It can be used in the production of materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the following steps:
Formation of the Hydroxyimino Group: The hydroxyimino group can be introduced through the reaction of an appropriate precursor with hydroxylamine. This step often requires acidic or basic conditions to facilitate the formation of the oxime.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents. This step may require the use of catalysts and specific solvents to achieve high yields.
Coupling Reactions: The final step involves coupling the hydroxyimino group with the trifluoromethoxy-substituted phenyl ring. This can be achieved through various coupling reactions, such as amide bond formation, using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyimino group can yield amines or hydroxylamines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines or hydroxylamines.
Wirkmechanismus
The mechanism of action of 2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with molecular targets such as enzymes, receptors, and proteins. The hydroxyimino group can form hydrogen bonds and other interactions with active sites, while the trifluoromethoxy group enhances the compound’s lipophilicity and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(hydroxyimino)-N-[4-(methoxy)phenyl]acetamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
2-(hydroxyimino)-N-[4-(fluoro)phenyl]acetamide: Contains a fluoro group instead of a trifluoromethoxy group.
2-(hydroxyimino)-N-[4-(chloro)phenyl]acetamide: Contains a chloro group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide imparts unique properties such as increased stability, lipophilicity, and bioavailability compared to its analogs with different substituents. These properties make it a valuable compound for various applications in scientific research and industry.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide involves the reaction of 4-(trifluoromethoxy)aniline with ethyl oxalyl chloride to form ethyl 4-(trifluoromethoxy)phenylglyoxylate. This intermediate is then reacted with hydroxylamine hydrochloride to form 2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide.", "Starting Materials": [ "4-(trifluoromethoxy)aniline", "ethyl oxalyl chloride", "hydroxylamine hydrochloride" ], "Reaction": [ "Step 1: 4-(trifluoromethoxy)aniline is reacted with ethyl oxalyl chloride in the presence of a base such as triethylamine to form ethyl 4-(trifluoromethoxy)phenylglyoxylate.", "Step 2: Ethyl 4-(trifluoromethoxy)phenylglyoxylate is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form 2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide." ] } | |
CAS-Nummer |
175205-25-1 |
Molekularformel |
C9H7F3N2O3 |
Molekulargewicht |
248.16 g/mol |
IUPAC-Name |
2-hydroxyimino-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C9H7F3N2O3/c10-9(11,12)17-7-3-1-6(2-4-7)14-8(15)5-13-16/h1-5,16H,(H,14,15) |
InChI-Schlüssel |
FCMKVCIOAJDYFU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C=NO)OC(F)(F)F |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)C=NO)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[2-(5-Methoxy-2-thienyl)ethyl]formamide](/img/structure/B1142915.png)






